molecular formula C4H10ClF2N B3006479 (2R)-1,1-Difluorobutan-2-amine;hydrochloride CAS No. 2411180-34-0

(2R)-1,1-Difluorobutan-2-amine;hydrochloride

Cat. No.: B3006479
CAS No.: 2411180-34-0
M. Wt: 145.58
InChI Key: PUJAMZHMSFUKSZ-GSVOUGTGSA-N
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Description

(2R)-1,1-Difluorobutan-2-amine;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique properties. This compound is characterized by the presence of two fluorine atoms attached to the first carbon of the butan-2-amine structure, along with a hydrochloride group. The stereochemistry of the compound is denoted by the (2R) configuration, indicating the spatial arrangement of the atoms around the chiral center.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1,1-Difluorobutan-2-amine;hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the fluorination of butan-2-amine derivatives using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction conditions often require low temperatures and anhydrous solvents to prevent side reactions and ensure high yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(2R)-1,1-Difluorobutan-2-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles such as hydroxide, cyanide, or amines under appropriate conditions.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may need acidic or basic conditions, while reduction reactions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of this compound can yield butan-2-one derivatives, while reduction can produce butan-2-amine derivatives.

Scientific Research Applications

(2R)-1,1-Difluorobutan-2-amine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Industry: It is used in the production of specialty chemicals and materials, where its unique properties can enhance the performance of the final products.

Mechanism of Action

The mechanism of action of (2R)-1,1-Difluorobutan-2-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can significantly alter the compound’s electronic properties, affecting its binding affinity and activity. The pathways involved may include modulation of neurotransmitter systems, inhibition of enzyme activity, or interaction with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (2S)-1,1-Difluorobutan-2-amine;hydrochloride: The enantiomer of the compound, differing in the spatial arrangement of atoms around the chiral center.

    1,1-Difluorobutan-2-amine: A compound lacking the hydrochloride group, which may exhibit different chemical and biological properties.

    1,1-Difluoroethane: A simpler fluorinated compound used in various industrial applications.

Uniqueness

(2R)-1,1-Difluorobutan-2-amine;hydrochloride is unique due to its specific stereochemistry and the presence of both fluorine and hydrochloride groups. These features contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2R)-1,1-difluorobutan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9F2N.ClH/c1-2-3(7)4(5)6;/h3-4H,2,7H2,1H3;1H/t3-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDBUHXKNAHKAPX-AENDTGMFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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